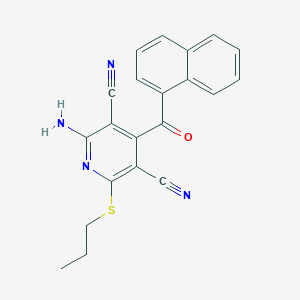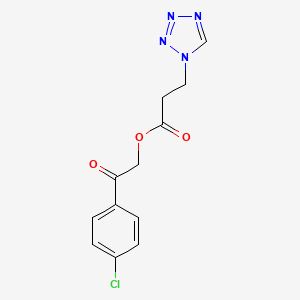![molecular formula C24H16Cl2N4O3S2 B11053594 N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11053594.png)
N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-3-oxo-1-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thienyl-pyrazolyl moiety, and a dihydrofuro-pyridinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl intermediate, followed by the formation of the thienyl-pyrazolyl moiety through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with biological targets are of particular interest.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4-DICHLOROPHENYL)-2-{[(1E)-6-METHYL-3-OXO-1-{[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLENE}-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Thienyl-pyrazoles: These compounds contain the thienyl-pyrazolyl moiety and are studied for their biological activities.
Properties
Molecular Formula |
C24H16Cl2N4O3S2 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(1E)-6-methyl-3-oxo-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]furo[3,4-c]pyridin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H16Cl2N4O3S2/c1-12-7-15-18(8-13-10-27-30-22(13)19-3-2-6-34-19)33-24(32)21(15)23(28-12)35-11-20(31)29-17-5-4-14(25)9-16(17)26/h2-10H,11H2,1H3,(H,27,30)(H,29,31)/b18-8+ |
InChI Key |
RXOCOZYGXCRTMG-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=C(NN=C4)C5=CC=CS5 |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=C(NN=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-methylpyridin-2-yl)-6-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11053519.png)
![4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11053520.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3,4-dichlorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11053528.png)
![4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053541.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11053542.png)
![5-nitro-1-(propan-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053544.png)
![3-(4-chlorophenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053547.png)

![Ethyl 4-hydroxy-5-{1-(7-methoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11053550.png)
![6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11053554.png)
![ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11053584.png)

![3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11053602.png)
